3,4-Difluoronitrobenzene

Description

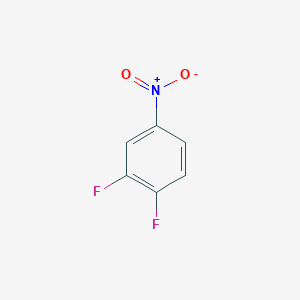

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-difluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBQQRMAWLSCCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190379 | |

| Record name | Benzene, 1,2-difluoro-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369-34-6 | |

| Record name | 3,4-Difluoronitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=369-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2-difluoro-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2-difluoro-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-difluoro-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Difluoronitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3RMA758VG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,4-Difluoronitrobenzene molecular weight and formula

This guide provides the fundamental molecular information for 3,4-Difluoronitrobenzene, a chemical compound relevant to researchers, scientists, and professionals in drug development.

Molecular Identity and Properties

This compound, also known as 1,2-Difluoro-4-nitrobenzene, is an organic compound with the CAS Registry Number 369-34-6[1][2]. Its molecular structure and key identifiers are summarized below.

| Identifier | Value |

| Chemical Formula | C₆H₃F₂NO₂[1][2] |

| Molecular Weight | 159.09 g/mol [1] |

| Alternate Names | 1,2-Difluoro-4-nitrobenzene[1][2] |

| CAS Number | 369-34-6[1][2] |

| Linear Formula | F₂C₆H₃NO₂[1] |

As a language model, I am unable to provide in-depth experimental protocols or generate visualizations such as signaling pathways or experimental workflows. The information provided here is based on publicly available chemical data. For detailed experimental procedures, it is recommended to consult peer-reviewed scientific literature and established chemical safety databases.

References

solubility of 3,4-Difluoronitrobenzene in organic solvents

An In-depth Technical Guide on the Solubility of 3,4-Difluoronitrobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. This information is critical for its application in chemical synthesis, particularly in the pharmaceutical and agrochemical industries where it serves as a key intermediate.[1] Understanding its solubility is essential for reaction optimization, purification processes, and formulation development.

Physicochemical Properties of this compound

This compound is a clear yellow liquid at room temperature.[2] It is known to be insoluble in water. Key physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₃F₂NO₂ |

| Molecular Weight | 159.09 g/mol |

| Boiling Point | 76-80 °C at 11 mmHg |

| Density | 1.437 g/mL at 25 °C |

| Refractive Index | n20/D 1.509 |

Quantitative Solubility Data

| Organic Solvent | Temperature (°C) | Solubility (mole fraction, x) | Solubility ( g/100g solvent) |

| Methanol | 25 | Data not available | Data not available |

| Ethanol | 25 | Data not available | Data not available |

| Acetone | 25 | Data not available | Data not available |

| Ethyl Acetate | 25 | Data not available | Data not available |

| Toluene | 25 | Data not available | Data not available |

| Dichloromethane | 25 | Data not available | Data not available |

| Chloroform (B151607) | 25 | Data not available | Data not available |

Note: The absence of data highlights a knowledge gap and the necessity for experimental determination for specific applications.

Experimental Protocols for Solubility Determination

The can be determined using several established methods. The choice of method depends on factors such as the required accuracy, the amount of sample available, and the nature of the solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid or liquid in a solvent.

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

-

Separation: The undissolved solute is separated from the saturated solution by filtration or centrifugation.

-

Solvent Evaporation: A precisely measured aliquot of the clear saturated solution is transferred to a pre-weighed container.

-

Mass Determination: The solvent is carefully evaporated, and the container with the residue (the dissolved this compound) is weighed.

-

Calculation: The solubility is calculated from the mass of the residue and the volume or mass of the solvent in the aliquot.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a sensitive and accurate method for determining solubility, especially for compounds that are soluble at low concentrations.

Methodology:

-

Calibration Curve: A series of standard solutions of this compound with known concentrations in the chosen mobile phase are prepared and injected into the HPLC to generate a calibration curve (peak area vs. concentration).

-

Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method.

-

Dilution: A small, accurately measured volume of the clear saturated solution is diluted with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

HPLC Analysis: The diluted sample is injected into the HPLC, and the peak area corresponding to this compound is measured.

-

Concentration Determination: The concentration of the diluted sample is determined from the calibration curve.

-

Solubility Calculation: The solubility of this compound in the original solvent is calculated by taking the dilution factor into account.

Logical Relationships in Solubility

The solubility of a compound like this compound is governed by the principle of "like dissolves like." This means that its solubility will be higher in solvents with similar polarity. The presence of two fluorine atoms and a nitro group makes the molecule polar.

Conclusion

This technical guide has outlined the key physicochemical properties of this compound and the standard methodologies for determining its solubility in organic solvents. While comprehensive quantitative solubility data is not widely published, the provided experimental protocols offer a clear path for researchers and drug development professionals to obtain this crucial information for their specific applications. The understanding and experimental determination of solubility are fundamental steps in the successful utilization of this important chemical intermediate.

References

A Technical Guide to the Spectral Analysis of 3,4-Difluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3,4-difluoronitrobenzene, a key intermediate in the synthesis of various pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Chemical Structure and Properties

-

Appearance: Clear yellow liquid[3]

-

Boiling Point: 76-80 °C at 11 mmHg[3]

-

Density: 1.437 g/mL at 25 °C[3]

Spectral Data

The following tables summarize the key spectral data for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Data not explicitly found in search results |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) |

| Data not explicitly found in search results |

Table 3: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| Specific peak assignments not explicitly found in search results. General regions for relevant functional groups are described in the protocol. | Nitro group (NO₂) stretching, C-F stretching, Aromatic C-H stretching, Aromatic C=C stretching |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 159 | Molecular ion [M]⁺ |

| 126 | Loss of a nitrosyl radical (NO) from a [M − F + O]⁻ ion (in negative ion mode)[4] |

| 110 | Loss of a nitryl radical (NO₂) from a [M − F + O]⁻ ion (in negative ion mode)[4] |

| Additional fragmentation data under electron ionization was not explicitly detailed in the search results. |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

-

Sample Preparation:

-

Accurately weigh approximately 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.[5][6][7]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[6][7] The solvent should completely dissolve the compound.[6]

-

If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.[5] Suspended particles can negatively affect the magnetic field homogeneity, leading to broadened spectral lines.[5]

-

Ensure the liquid level in the NMR tube is between 4.0 and 5.0 cm.[6]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts.[8]

-

Cap the NMR tube securely and label it appropriately.[5]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

The spectrometer's software is used to lock onto the deuterium (B1214612) signal of the solvent, which stabilizes the magnetic field.[6]

-

The magnetic field is shimmed (fine-tuned) to maximize its homogeneity and improve spectral resolution.[6]

-

The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).[6]

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay, and initiate data collection.[6] For ¹³C NMR, a greater number of scans is typically required due to its lower natural abundance and sensitivity compared to ¹H.[5]

-

3.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation (Thin Film Method):

-

As this compound is a liquid, the "neat" or thin-film method is appropriate.[9]

-

Place one to two drops of the pure liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[9]

-

Place a second salt plate on top of the first to create a thin liquid film "sandwich".[9] Ensure there are no air bubbles.

-

The salt plates must be handled with care and kept away from moisture, as they are water-soluble.[9] Clean the plates with a dry organic solvent like acetone (B3395972) before and after use.[10]

-

-

Data Acquisition:

-

Place the prepared salt plate assembly into the sample holder of the FT-IR spectrometer.[10]

-

Acquire a background spectrum of the empty instrument to subtract any atmospheric interferences (e.g., CO₂, H₂O).

-

Acquire the sample spectrum. The instrument passes a beam of infrared radiation through the sample, and a detector measures the amount of light absorbed at each frequency.[9]

-

The resulting data is processed by Fourier transformation to generate the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).[11]

-

3.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Sample Introduction and Ionization:

-

The sample is introduced into the mass spectrometer, where it is vaporized in a vacuum.[12]

-

The gaseous molecules are then ionized. A common method is Electron Ionization (EI), where a high-energy electron beam bombards the molecules, knocking off an electron to form a molecular ion (a radical cation).[12][13][14] This high-energy process often causes the molecular ion to fragment.[12]

-

Alternative, "softer" ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) can also be used, which may result in less fragmentation.[4]

-

-

Mass Analysis and Detection:

-

The newly formed ions are accelerated by an electric field into a mass analyzer.[12][14]

-

The mass analyzer, often a magnetic field or a quadrupole, separates the ions based on their mass-to-charge (m/z) ratio.[12][14]

-

A detector at the end of the analyzer records the abundance of ions at each m/z value.[14] The resulting mass spectrum is a bar graph plotting relative abundance against m/z.[13] The most intense peak is called the base peak and is assigned a relative abundance of 100%.[13]

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.

Caption: Workflow for spectral analysis of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 369-34-6 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. NMR Spectroscopy [www2.chemistry.msu.edu]

- 9. webassign.net [webassign.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 13. Mass Spectrometry [www2.chemistry.msu.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

Health and Safety Profile of 3,4-Difluoronitrobenzene: A Technical Guide for Researchers and Drug Development Professionals

Introduction

3,4-Difluoronitrobenzene is a key intermediate in the synthesis of a variety of pharmacologically active molecules and other specialty chemicals. Its unique chemical structure, featuring a nitro group and two fluorine atoms on a benzene (B151609) ring, makes it a valuable building block in medicinal chemistry and materials science. However, the inherent reactivity and potential for biological activity also necessitate a thorough understanding of its health and safety profile. This technical guide provides in-depth health and safety information for this compound, tailored for researchers, scientists, and drug development professionals. All quantitative data is summarized in structured tables, and detailed experimental protocols for key safety assessments are provided. Furthermore, this guide includes visualizations of experimental workflows and a proposed toxicological pathway to aid in the comprehension of its potential hazards.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonised System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its potential to cause skin and eye irritation, as well as specific target organ toxicity following a single exposure. It is also classified as a combustible liquid. Some sources also indicate that it is harmful if swallowed, in contact with skin, or inhaled.[1]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[2] |

| Serious Eye Irritation | 2 | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2] |

| Flammable Liquids | 4 | H227: Combustible liquid |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3] |

| Acute Toxicity, Dermal | 4 | H302: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H302: Harmful if inhaled |

Toxicological Data

Table 2: Acute Toxicity Data (GHS Category 4 Estimates)

| Endpoint | Route of Exposure | GHS Category | Estimated Value Range |

| LD50 | Oral | 4 | >300 and ≤2000 mg/kg body weight |

| LD50 | Dermal | 4 | >1000 and ≤2000 mg/kg body weight |

| LC50 | Inhalation (Vapours) | 4 | >10 and ≤20 mg/l (4-hour exposure) |

Physicochemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₆H₃F₂NO₂ |

| Molecular Weight | 159.09 g/mol [4] |

| CAS Number | 369-34-6[4] |

| Appearance | Light yellow to brown clear liquid[3] |

| Density | 1.437 g/mL at 25 °C[4] |

| Boiling Point | 76-80 °C at 11 mmHg[4] |

| Melting Point | Not available |

| Flash Point | 81 °C (177.8 °F) - closed cup[4] |

| Refractive Index | n20/D 1.509[4] |

| Water Solubility | Insoluble |

Experimental Protocols

The safety data for this compound would be determined using standardized and internationally recognized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD) and ASTM International. Below are detailed methodologies for key experiments.

Acute Oral Toxicity (OECD Guideline 401)

This guideline, though now largely replaced by alternative methods that use fewer animals, outlines the classical method for determining the median lethal dose (LD50) of a substance when administered orally.

-

Principle: A single, high dose of the test substance is administered by gavage to a group of fasted rodents.

-

Test Animals: Typically, young adult rats of a single strain are used.

-

Procedure:

-

Animals are fasted overnight prior to dosing.

-

The test substance is administered in a single dose via a stomach tube.

-

Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

A necropsy is performed on all animals at the end of the observation period.

-

-

Data Analysis: The LD50 is calculated using a statistical method, such as the probit method.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test determines the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Principle: The test substance is applied to a small area of the shaved skin of a single animal.

-

Test Animal: The albino rabbit is the preferred species.

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to the skin under a gauze patch.

-

The patch is left in place for 4 hours.

-

After removal of the patch, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.

-

-

Data Analysis: The severity of the skin reactions is scored according to a standardized scale.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye.

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an animal.

-

Test Animal: The albino rabbit is commonly used.

-

Procedure:

-

A 0.1 mL (for liquids) or 0.1 g (for solids) dose of the test substance is instilled into the conjunctival sac of one eye.

-

The eyelids are held together for a few seconds to prevent loss of the substance.

-

The eye is examined for corneal opacity, iritis, conjunctival redness, and chemosis at 1, 24, 48, and 72 hours.

-

-

Data Analysis: The severity of the eye lesions is scored using a standardized system.

Flash Point Determination (ASTM D93)

This method determines the lowest temperature at which the vapors of a liquid can ignite in the presence of an ignition source.

-

Principle: The sample is heated in a closed cup at a controlled rate. A small flame is periodically introduced into the vapor space. The flash point is the lowest temperature at which a flash is observed.

-

Apparatus: Pensky-Martens closed-cup tester.

-

Procedure:

-

The sample is placed in the test cup, and the lid is secured.

-

The sample is heated and stirred at a specified rate.

-

The ignition source is applied at regular temperature intervals.

-

The temperature at which a distinct flash is observed is recorded as the flash point.

-

Visualizations

Experimental Workflow for Acute Dermal Irritation Testing

Caption: Workflow for OECD 404 Acute Dermal Irritation/Corrosion Test.

Generalized Toxicity Pathway for Nitroaromatic Compounds

References

A Technical Guide to High-Purity 3,4-Difluoronitrobenzene for Researchers and Drug Development Professionals

Introduction:

3,4-Difluoronitrobenzene is a critical fluorinated aromatic building block extensively utilized as a key intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2][3] Its unique molecular structure, featuring two fluorine atoms and a nitro group on a benzene (B151609) ring, imparts desirable properties to target molecules, such as enhanced metabolic stability, improved bioavailability, and increased binding affinity.[1] This technical guide provides an in-depth overview of commercial suppliers of high-purity this compound, its synthesis and purification protocols, and its application in drug development workflows.

Commercial Suppliers and Specifications

A multitude of chemical suppliers offer this compound in various purity grades to cater to the diverse needs of researchers and the pharmaceutical industry. High-purity grades, typically exceeding 98%, are essential for drug synthesis to minimize impurities in the final active pharmaceutical ingredient (API). The following table summarizes the offerings from several prominent suppliers.

| Supplier | Purity Specification | Analytical Method | CAS Number | Molecular Formula | Molecular Weight | Additional Information |

| Sigma-Aldrich | ≥99% | GC | 369-34-6 | C₆H₃F₂NO₂ | 159.09 g/mol | Available in various quantities. |

| Tokyo Chemical Industry (TCI) | >98.0% | GC | 369-34-6 | C₆H₃F₂NO₂ | 159.09 g/mol | NMR confirmation of structure.[4] |

| Biosynth | High-purity | Not specified | 369-34-6 | C₆H₃F₂NO₂ | 159.09 g/mol | Intended for pharmaceutical testing.[5] |

| MedchemExpress | 99.86% | GC | 369-34-6 | C₆H₃F₂NO₂ | 159.09 g/mol | Water content: 0.08% (Karl Fischer).[6] |

| Chem-Impex | ≥98% | GC | 369-34-6 | C₆H₃F₂NO₂ | 159.09 g/mol | Clear yellow to brown liquid.[3] |

| Santa Cruz Biotechnology | Not specified | Not specified | 369-34-6 | C₆H₃F₂NO₂ | 159.09 g/mol | For research use only.[7] |

| Apra Innovative | Commercial grades: 98–99.5% | HPLC, GC-MS, NMR | 369-34-6 | C₆H₃F₂NO₂ | 159.09 g/mol | Higher purity for pharma and electronics.[1] |

Experimental Protocols

The synthesis and purification of high-purity this compound are critical steps to ensure its suitability for pharmaceutical applications. Below are detailed experimental protocols for its preparation and analysis.

Synthesis of this compound via Nitration of 1,2-Difluorobenzene (B135520)

This method involves the electrophilic nitration of 1,2-difluorobenzene using a mixture of nitric acid and sulfuric acid.[2][8]

Materials:

-

1,2-Difluorobenzene

-

Concentrated nitric acid (70%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Diethyl ether

-

10% aqueous sodium carbonate solution

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of 5.0 mL of concentrated nitric acid and 13.9 mL of concentrated sulfuric acid to -12 °C using an ice-salt bath.

-

Slowly add 9.7 g (0.085 mole) of 1,2-difluorobenzene to the stirred acid mixture, maintaining the temperature between -5°C and 0°C. A slight exotherm may be observed.

-

After the addition is complete, continue stirring the mixture at -5°C to 0°C for 45 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional hour.

-

Pour the mixture onto crushed ice and extract the product with diethyl ether (3 x 75 mL).

-

Combine the ether extracts and wash successively with water, 10% aqueous sodium carbonate solution, and again with water.

-

Dry the ether solution over anhydrous magnesium sulfate.

-

Concentrate the solution in vacuo to obtain the crude product.

-

Purify the crude product by distillation to yield pure this compound.

Quality Control and Analysis

Ensuring the purity of this compound is paramount. A combination of chromatographic and spectroscopic techniques is employed for its quality control.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To determine the purity and identify any volatile impurities.

-

Method: A validated GC-MS method can be used for the simultaneous estimation of this compound and potential impurities. The method should be validated according to ICH guidelines for accuracy, precision, linearity, specificity, and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Objective: To detect and quantify trace amounts of this compound as a residual impurity in final drug products, such as Linezolid.[9]

-

Method: A novel, quantitative, and rapid LC-APCI-MS/MS method has been developed for this purpose. This technique offers high sensitivity and specificity for accurate measurement in complex matrices.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure of this compound.

-

Method: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are recorded. The ¹H NMR spectrum in CDCl₃ should be consistent with the expected structure.[10]

Logical Workflow in Drug Development

This compound serves as a crucial starting material in the multi-step synthesis of various pharmaceutical compounds. The following diagram illustrates a typical workflow from sourcing the raw material to its incorporation into a final drug product.

Caption: Logical workflow for the use of this compound in drug development.

Synthesis and Quality Control Experimental Workflow

The following diagram outlines the key steps in the synthesis and quality control of high-purity this compound.

Caption: Experimental workflow for the synthesis and quality control of this compound.

References

- 1. Everything You Need to Know About 3,4-Difluoro Nitrobenzene [aprainnovative.in]

- 2. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound 369-34-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound | 369-34-6 | FD64616 | Biosynth [biosynth.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. scbt.com [scbt.com]

- 8. prepchem.com [prepchem.com]

- 9. mdpi.com [mdpi.com]

- 10. This compound(369-34-6) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactivity of 3,4-Difluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-Difluoronitrobenzene is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, prized for the advantageous properties conferred by its fluorine substituents.[1] Understanding its reactivity in electrophilic aromatic substitution (EAS) is crucial for the strategic design of synthetic routes. This technical guide provides a comprehensive analysis of the directing effects of the substituents, predicted regioselectivity, and available experimental data for key EAS reactions. While the strong deactivating nature of the nitro group significantly tempers the reactivity of the aromatic ring, the interplay of inductive and resonance effects of the two fluorine atoms and the nitro group dictates the regiochemical outcome of electrophilic attack.

Theoretical Framework: Directing Effects and Reactivity

The reactivity and regioselectivity of electrophilic aromatic substitution on this compound are governed by the electronic properties of its three substituents: two fluorine atoms and a nitro group.

-

Nitro Group (-NO₂): This is a powerful deactivating group due to its strong electron-withdrawing nature through both inductive (-I) and resonance (-M) effects. It withdraws electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. The nitro group is a meta-director.

-

Fluorine Atoms (-F): Fluorine is an electronegative element, exerting a strong electron-withdrawing inductive effect (-I), which deactivates the ring. However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+M). This +M effect, although weaker than the -I effect, is crucial in directing incoming electrophiles to the ortho and para positions relative to the fluorine atom. Overall, halogens are considered deactivating ortho, para-directors.

In this compound, these effects combine to create a complex reactivity landscape. The powerful deactivation by the nitro group means that forcing conditions are generally required for electrophilic substitution to occur. The regioselectivity will be determined by the position that is least deactivated and/or most stabilized in the carbocation intermediate (the arenium ion).

Signaling Pathway of Electrophilic Aromatic Substitution

The general mechanism for electrophilic aromatic substitution proceeds through a two-step pathway involving the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

References

An In-depth Technical Guide to the Nitration of 1,2-Difluorobenzene to 3,4-Difluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, regioselectivity, and experimental protocols for the nitration of 1,2-difluorobenzene (B135520) to yield 3,4-difluoronitrobenzene. This reaction is a key transformation in the synthesis of fluorinated aromatic building blocks used in the pharmaceutical and agrochemical industries.

Core Mechanism: Electrophilic Aromatic Substitution

The nitration of 1,2-difluorobenzene is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The process involves the introduction of a nitro group (-NO₂) onto the aromatic ring. The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

The fluorine atoms on the benzene (B151609) ring play a crucial role in the regiochemical outcome of the reaction. While halogens are generally deactivating towards electrophilic aromatic substitution due to their strong electron-withdrawing inductive effect (-I effect), they are ortho, para-directing. This is because the lone pairs of electrons on the fluorine atoms can be donated to the aromatic ring through resonance (+M effect), stabilizing the carbocation intermediate (arenium ion) formed during the substitution at the ortho and para positions.

In the case of 1,2-difluorobenzene, the two adjacent fluorine atoms exert competing directing effects. The substitution pattern is determined by the relative stability of the possible arenium ion intermediates. The overwhelming preference for substitution at the 4-position (para to one fluorine and meta to the other) to form this compound can be attributed to the following factors:

-

Stabilization by the para-Fluorine: The arenium ion formed by the attack of the nitronium ion at the 4-position is significantly stabilized by the +M effect of the fluorine atom at the 1-position. This fluorine can donate a lone pair of electrons through resonance, delocalizing the positive charge.

-

Destabilization by the meta-Fluorine: The fluorine atom at the 2-position is meta to the site of substitution and therefore cannot participate in resonance stabilization of the positive charge. Its primary influence is its strong deactivating -I effect.

-

Steric Hindrance: While ortho substitution is electronically plausible, it is sterically hindered by the adjacent fluorine atom.

Attack at other positions is less favored. For instance, attack at the 3-position would place the positive charge adjacent to both electron-withdrawing fluorine atoms, leading to significant destabilization.

Quantitative Data: Isomer Distribution

The nitration of 1,2-difluorobenzene exhibits high regioselectivity, with the this compound isomer being the major product.

| Product Isomer | Systematic Name | Yield | Reference |

| This compound | 4-Nitro-1,2-difluorobenzene | 98% | [1] |

| Other Nitro Isomers | - | Minor Traces | [1] |

Experimental Protocols

Standard Nitration Protocol

This protocol is adapted from a patented procedure for the synthesis of 4-nitro-1,2-difluorobenzene.[1]

Reagents:

-

1,2-Difluorobenzene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (90%)

Procedure:

-

A mixture of concentrated sulfuric acid (2.51 g) and concentrated nitric acid (2.25 g) is prepared.

-

To this acid mixture, 1,2-difluorobenzene (3.78 g, 0.033 mols) is added.

-

The reaction mixture is then heated to 50°C for 180 minutes.

-

Upon completion, the product is isolated by solvent extraction followed by Kugel-Rohr distillation.

Yield: 72% of 4-nitro-1,2-difluorobenzene.[1]

Alternative Nitration Method using a Zeolite Catalyst

An alternative, more selective method involves the use of an aluminosilicate (B74896) catalyst.[1]

Reagents:

-

1,2-Difluorobenzene

-

Aluminosilicate catalyst

-

Nitric Acid

-

Acid Anhydride (B1165640) (e.g., Acetic Anhydride)

General Procedure:

-

The aluminosilicate catalyst is mixed with nitric acid.

-

The acid anhydride is then added to the mixture.

-

Finally, 1,2-difluorobenzene (3.81 g, 33.4 mmol) is added as the aromatic compound.

Yield: This method is reported to give a 98% yield of 4-nitro-1,2-difluorobenzene with only minor traces of other nitro isomers.[1]

Visualizing the Mechanism and Workflow

To further elucidate the reaction mechanism and experimental workflow, the following diagrams are provided.

References

The Industrial Versatility of 3,4-Difluoronitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoronitrobenzene is a key fluorinated aromatic compound that serves as a versatile building block in the synthesis of a wide array of industrially significant molecules. Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms and a nitro group on the benzene (B151609) ring, render it highly reactive towards nucleophilic aromatic substitution. This reactivity, coupled with the beneficial effects of fluorine incorporation on the physicochemical and biological properties of target molecules, has established this compound as a crucial intermediate in the pharmaceutical, agrochemical, and specialty chemical sectors. This technical guide provides an in-depth overview of its primary industrial applications, complete with experimental protocols, quantitative data, and process visualizations.

Core Industrial Applications

The industrial utility of this compound is primarily centered on its role as a precursor to high-value-added products. The main areas of application include:

-

Pharmaceuticals: It is a fundamental component in the synthesis of various active pharmaceutical ingredients (APIs), particularly antibacterial agents. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of the final drug product.[1]

-

Agrochemicals: This compound is utilized in the production of modern pesticides, including insecticides and herbicides. The presence of fluorine often leads to increased efficacy and better resistance to metabolic degradation in target pests and weeds.[1]

-

Specialty Chemicals: this compound and its derivatives are employed in the synthesis of high-performance polymers, dyes, and materials for electronics, such as liquid crystal displays.[1][2]

I. Pharmaceutical Applications: Synthesis of Linezolid

A prominent application of this compound is in the synthesis of the oxazolidinone antibiotic, Linezolid. This drug is effective against serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The synthesis involves a multi-step pathway, beginning with the nucleophilic aromatic substitution of one of the fluorine atoms in this compound by morpholine.

Reaction Pathway: Synthesis of Linezolid from this compound

References

Methodological & Application

Application Notes and Protocols for the Reduction of 3,4-Difluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the nitro group in 3,4-difluoronitrobenzene to yield 3,4-difluoroaniline (B56902) is a critical transformation in synthetic organic chemistry. 3,4-Difluoroaniline is a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials. The presence of two fluorine atoms on the aromatic ring can enhance the metabolic stability and bioavailability of drug candidates. This document provides detailed application notes and experimental protocols for several common methods used to achieve this reduction, offering a comparative overview to aid in method selection for research and development.

Overview of Reduction Methodologies

The conversion of a nitroarene to an aniline (B41778) is a six-electron reduction that can be accomplished through various synthetic strategies. The most prevalent methods include catalytic hydrogenation and reductions using metals in acidic or neutral media. The choice of method often depends on factors such as functional group tolerance, scalability, cost, and safety considerations. This document will detail protocols for the following methods:

-

Catalytic Hydrogenation: Utilizing catalysts such as Palladium on Carbon (Pd/C) and Raney® Nickel.

-

Metal-Mediated Reduction: Employing reducing agents like iron powder and tin(II) chloride.

-

Reduction with Sodium Dithionite (B78146): A metal-free alternative.

A general reaction scheme for the reduction is as follows:

Comparative Data of Reduction Methods

The following table summarizes the quantitative data for the different reduction methods described in this document, allowing for a direct comparison of their efficiency and reaction conditions.

| Method | Catalyst/Reagent | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Catalytic Hydrogenation | Raney® Nickel | Ethanol (B145695) | 60 | 48 | 93 | [1] |

| Catalytic Hydrogenation | 10% Pd/C | Methanol (B129727) or Ethanol | Reflux | 1-3 | >90 | [2] |

| Metal-Mediated Reduction | Iron powder / Acetic Acid | Ethanol/Water | 100 | 2 | High | [3] |

| Metal-Mediated Reduction | SnCl₂·2H₂O | Ethanol | 30 | 2 | 39-98 | [4] |

| Dithionite Reduction | Sodium Dithionite | Water/Organic Co-solvent | 45-60 | 24 | ~76 | [5] |

Experimental Protocols

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used method for nitro group reduction due to its high efficiency and clean reaction profile, often yielding the product with simple filtration to remove the catalyst.

a) Protocol for Reduction using Raney® Nickel

This protocol is based on a documented procedure for the synthesis of 3,4-difluoroaniline.[1]

Materials:

-

This compound

-

Absolute Ethanol

-

Raney® Nickel catalyst

-

Parr apparatus or similar hydrogenation reactor

-

Filtration apparatus (e.g., Buchner funnel with Celite®)

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a Parr apparatus, dissolve 142 g (0.89 mole) of this compound in 150 ml of absolute ethanol.

-

Carefully add 2 g of Raney® Nickel catalyst to the solution.

-

Seal the apparatus and purge with hydrogen gas.

-

Pressurize the reactor to 3 atmospheres with hydrogen.

-

Heat the mixture to 60°C with stirring.

-

Maintain the reaction under these conditions for 48 hours. The reduction may proceed slowly, and if necessary, the reaction can be monitored, and fresh catalyst added.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Remove the catalyst by filtration through a pad of Celite®.

-

Remove the solvent from the filtrate by distillation or using a rotary evaporator.

-

The residue is then distilled under reduced pressure to yield 3,4-difluoroaniline. The expected yield is approximately 107 g (93%).[1]

b) Protocol for Reduction using Palladium on Carbon (Pd/C)

This is a general and often highly efficient method for nitro group reduction.[2]

Materials:

-

This compound

-

Methanol or Ethanol

-

10% Palladium on Carbon (Pd/C) catalyst

-

Reflux apparatus

-

Filtration apparatus (e.g., Buchner funnel with Celite®)

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1 equivalent) in methanol or ethanol, add ammonium formate (3-5 equivalents).

-

Carefully add 10% Pd/C (5-10 mol % by weight) to the mixture.

-

Heat the mixture to reflux. The reaction is often complete within 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 3,4-difluoroaniline, which can be purified by distillation or recrystallization if necessary.

Metal-Mediated Reduction

Reductions using metals such as iron or tin in acidic media are classic and robust methods that are often tolerant of other functional groups.

a) Protocol for Reduction using Iron Powder

The use of iron powder is a common, cost-effective, and relatively environmentally benign method for nitro group reduction.

Materials:

-

This compound

-

Ethanol

-

Water

-

Iron powder

-

Acetic acid

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate (B1210297)

-

Sodium sulfate (B86663) (anhydrous)

-

Reflux apparatus

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a mixture of ethanol and water (e.g., 4:1 ratio).

-

Add iron powder (3-5 equivalents) and a catalytic amount of acetic acid.

-

Heat the resulting mixture to reflux (around 100°C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove the iron salts.

-

Concentrate the filtrate to remove the ethanol.

-

Dilute the remaining aqueous solution with water and basify with a saturated solution of sodium bicarbonate to a pH of ~8.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,4-difluoroaniline.

b) Protocol for Reduction using Tin(II) Chloride

Tin(II) chloride is a mild and selective reducing agent for nitro groups. However, the workup can be complicated by the precipitation of tin salts.[4]

Materials:

-

This compound

-

Ethanol

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Potassium hydroxide (B78521) (KOH) solution (2M)

-

Ethyl acetate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1 equivalent) in ethanol, add tin(II) chloride dihydrate (3-5 equivalents).

-

Stir the reaction mixture at 30°C for 2 hours, or until the reaction is complete as indicated by TLC analysis.

-

Remove the solvent under reduced pressure.

-

Partition the crude residue between ethyl acetate and a 2M KOH solution.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,4-difluoroaniline.

Reduction with Sodium Dithionite

Sodium dithionite (also known as sodium hydrosulfite) offers a metal-free alternative for the reduction of nitroarenes. Due to the poor solubility of many organic compounds in water, a two-phase system or the use of a co-solvent is often necessary.

Materials:

-

This compound

-

N,N-Dimethylformamide (DMF) or other suitable organic solvent

-

Sodium dithionite (Na₂S₂O₄)

-

Sodium bicarbonate (NaHCO₃)

-

Water

-

Stirring apparatus

Procedure:

-

Dissolve this compound (1 equivalent) in DMF in a round-bottom flask.

-

In a separate flask, prepare a solution of sodium dithionite (4-6 equivalents) in water.

-

Add the aqueous sodium dithionite solution dropwise to the solution of the nitro compound with vigorous stirring.

-

Add sodium bicarbonate to maintain a basic pH (8-9).

-

Stir the reaction mixture at 45-60°C for up to 24 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,4-difluoroaniline.

Visualizations

Signaling Pathway: General Nitro Group Reduction

Caption: Stepwise reduction of a nitro group to an amine.

Experimental Workflow: Comparison of Reduction Methods

Caption: Generalized experimental workflows for different reduction methods.

References

Application Notes and Protocols for the Synthesis of Xanthones Using 3,4-Difluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of nitro-substituted xanthones, valuable scaffolds in medicinal chemistry, utilizing 3,4-difluoronitrobenzene as a key starting material. The synthesis proceeds through a two-step sequence involving an initial nucleophilic aromatic substitution (SNAr) to form a diaryl ether intermediate, followed by an acid-catalyzed intramolecular cyclization to yield the xanthone (B1684191) core. This method offers a versatile route to functionalized xanthones for applications in drug discovery and materials science.

Introduction

Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold. They exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. The synthesis of functionalized xanthones is of significant interest to medicinal chemists. This compound is a readily available starting material that can be employed in the synthesis of fluorinated and nitro-substituted xanthones. The presence of the electron-withdrawing nitro group activates the fluorine atoms towards nucleophilic aromatic substitution, allowing for the facile construction of diaryl ether precursors. Subsequent intramolecular cyclization of these precursors provides an efficient route to the target xanthone derivatives.

Overall Reaction Scheme

The synthesis of a nitro-substituted xanthone from this compound and a salicylate (B1505791) ester is a two-step process:

-

Step 1: Nucleophilic Aromatic Substitution (SNAr) to form a diaryl ether.

-

Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization) to form the xanthone.

Figure 1: Overall workflow for the two-step synthesis of nitro-xanthones.

Experimental Protocols

Step 1: Synthesis of Methyl 2-(2-fluoro-4-nitrophenoxy)benzoate (Diaryl Ether Intermediate)

This procedure outlines the nucleophilic aromatic substitution reaction between this compound and methyl salicylate. The nitro group activates the fluorine at the para position for substitution.

Materials:

-

This compound

-

Methyl salicylate

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a stirred solution of methyl salicylate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 100-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water and extract with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to obtain the pure diaryl ether.

Step 2: Synthesis of 1-Nitro-2-fluoroxanthen-9-one (Xanthone)

This procedure describes the intramolecular Friedel-Crafts acylation of the diaryl ether intermediate to form the xanthone ring system.

Materials:

-

Methyl 2-(2-fluoro-4-nitrophenoxy)benzoate

-

Concentrated sulfuric acid (H₂SO₄)

Procedure:

-

Carefully add the methyl 2-(2-fluoro-4-nitrophenoxy)benzoate (1.0 eq) to concentrated sulfuric acid at 0 °C.

-

Stir the mixture at room temperature for 1-2 hours, then heat to 80-90 °C.

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

The solid precipitate is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then dried.

-

The crude xanthone can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetic acid).

Data Presentation

The following table summarizes the key parameters for the two-step synthesis of a nitro-substituted xanthone. Please note that yields are representative and may vary depending on the specific substrate and reaction conditions.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) |

| 1 | Diaryl Ether Formation (SNAr) | This compound, Methyl Salicylate, K₂CO₃ | DMF | 100-120 | 4-6 | 70-85 |

| 2 | Xanthone Formation (Cyclization) | Diaryl Ether Intermediate, H₂SO₄ | - | 80-90 | 2-4 | 85-95[1] |

Reaction Mechanism

The synthesis proceeds through two distinct mechanistic steps:

-

Nucleophilic Aromatic Substitution (SNAr): The phenoxide, generated from methyl salicylate and potassium carbonate, acts as a nucleophile and attacks the electron-deficient aromatic ring of this compound at the carbon bearing the fluorine atom para to the nitro group. This is followed by the elimination of the fluoride (B91410) ion to yield the diaryl ether.

-

Intramolecular Friedel-Crafts Acylation: In the presence of a strong acid like sulfuric acid, the ester group of the diaryl ether is protonated, activating the carbonyl carbon for electrophilic attack on the adjacent aromatic ring. This intramolecular cyclization, followed by dehydration, results in the formation of the xanthone core.

Figure 2: Simplified reaction mechanism for xanthone synthesis.

Safety Precautions

-

This compound is a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme care and appropriate PPE. Always add acid to water, never the other way around.

-

N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. Use in a fume hood.

-

All reactions should be performed in a well-ventilated fume hood.

Conclusion

The described two-step protocol provides a reliable and efficient method for the synthesis of nitro-substituted xanthones from this compound. This approach is amenable to the preparation of a variety of xanthone derivatives by modifying the salicylate component, thus offering a valuable tool for researchers in drug discovery and related fields.

References

Application Notes & Protocols: Continuous Flow Synthesis of 3,4-Difluoronitrobenzene Derivatives

Introduction

3,4-Difluoronitrobenzene is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals, primarily due to its susceptibility to nucleophilic aromatic substitution (SNAr).[1][2] The presence of two fluorine atoms and an electron-withdrawing nitro group activates the aromatic ring for substitution by various nucleophiles.[2][3] Continuous flow chemistry offers a superior alternative to traditional batch processing for derivatizing this compound. The key advantages include enhanced safety by minimizing the volume of hazardous reactions and unstable intermediates, precise control over reaction parameters (temperature, pressure, and residence time), improved heat and mass transfer, and the potential for automated, multi-step "telescoped" syntheses without the need to isolate intermediates.[4][5][6][7] This document provides detailed protocols and application data for the continuous flow synthesis of derivatives from this compound, with a focus on its reaction with morpholine (B109124), a key step in the synthesis of the antibiotic Linezolid.[3][8]

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The primary application for this compound in flow chemistry is the SNAr reaction. In this process, a nucleophile attacks the electron-deficient aromatic ring, displacing one of the fluorine atoms (typically at the 4-position).[2][9] The reaction is highly regioselective due to the activating effect of the para-nitro group.

Logical Workflow for SNAr Reaction

Caption: General workflow for continuous SNAr.

Data Presentation: Reaction Parameters

The following table summarizes typical parameters for the continuous flow SNAr of this compound with morpholine. Conditions can be optimized for different nucleophiles and desired throughput.

| Parameter | Value / Condition | Purpose / Comment | Citation |

| Reactant A | This compound | Electrophilic aromatic substrate. | [3][8] |

| Reactant B | Morpholine | Nucleophile. | [3][8] |

| Solvent | Ethanol (B145695) (EtOH), Acetonitrile (MeCN), or similar polar aprotic solvents. | Solubilizes reactants and facilitates the reaction. | [3] |

| Reactant Conc. | 0.1 - 1.0 M | Affects reaction rate and throughput. Higher concentrations may risk product precipitation. | [10] |

| Equivalents | 1.0 eq. This compound, 1.1 - 2.0 eq. Morpholine | A slight excess of the nucleophile ensures complete conversion of the starting material. | |

| Flow Rate | 0.1 - 10.0 mL/min | Determines residence time and overall productivity. | [7] |

| Reactor Type | Perfluoroalkoxy alkane (PFA) or FEP Tubing Coil | Chemically inert and allows for good heat transfer. | [5][8] |

| Reactor Volume | 1 - 20 mL | Determines the scale of the reaction for a given flow rate and residence time. | [5] |

| Temperature | 80 - 150 °C | Higher temperatures accelerate the SNAr reaction. Superheating above the solvent's boiling point is possible with a back-pressure regulator. | [11][12] |

| Residence Time | 2 - 30 minutes | The duration the reaction mixture spends in the heated zone. Optimized for complete conversion. | [8] |

| Back Pressure | 50 - 200 psi (3.4 - 13.8 bar) | Prevents solvent boiling and ensures a single-phase flow. | [12] |

| Yield | >95% (Crude) | High yields are typical due to precise process control. | [8] |

| Throughput | Up to several kg/day | Can be achieved using continuous stirred-tank reactors (CSTRs) to avoid clogging from poorly soluble products. | [3] |

Experimental Protocols

Protocol 1: General Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine

This protocol describes a laboratory-scale continuous flow setup for the reaction between this compound and morpholine.

1. Materials and Equipment

-

Two high-precision syringe pumps

-

Gas-tight glass or stainless-steel syringes

-

PFA or stainless steel T-mixer

-

10 mL PFA tubing (e.g., 1/16" OD, 0.04" ID) coiled into a reactor

-

Heated oil bath or a column heater

-

Back-Pressure Regulator (BPR), 100 psi

-

This compound (Reagent Grade)

-

Morpholine (Reagent Grade)

-

Ethanol (Anhydrous)

-

Collection vial

2. System Assembly

Caption: Schematic of a lab-scale continuous flow setup.

3. Solution Preparation

-

Solution A: Prepare a 0.5 M solution of this compound in anhydrous ethanol.

-

Solution B: Prepare a 0.6 M solution (1.2 equivalents) of morpholine in anhydrous ethanol.

-

Degas both solutions by sparging with nitrogen or sonicating for 10 minutes.

4. Reaction Procedure

-

Assemble the continuous flow system as depicted in the diagram above.[13][14]

-

Prime the system by pumping ethanol through both lines to remove air.

-

Set the heater (oil bath or column heater) to 120 °C.

-

Load Solution A and Solution B into their respective syringes and place them on the pumps.

-

Set each syringe pump to a flow rate of 0.25 mL/min. This creates a total flow rate of 0.5 mL/min.

-

For a 10 mL reactor coil, this total flow rate results in a residence time of 20 minutes (Volume / Flow Rate).

-

Begin pumping both solutions simultaneously into the T-mixer.

-

The combined stream flows through the heated reactor coil where the reaction occurs.

-

Allow the system to reach a steady state (typically 2-3 times the residence time) before collecting the product.

-

Collect the reaction output stream in a flask for analysis and subsequent work-up.

5. Work-up and Analysis

-

The collected ethanolic solution is cooled to room temperature.

-

The solvent is removed under reduced pressure (rotary evaporation).

-

The resulting crude product can be purified by recrystallization or column chromatography.

-

Product identity and purity can be confirmed using standard analytical techniques (NMR, GC-MS, HPLC).

Safety Considerations

-

Continuous flow reactors significantly enhance safety by keeping the volume of the reaction mixture at high temperature and pressure very small at any given time.[6][7]

-

The reaction should be conducted in a well-ventilated fume hood.

-

Care should be taken when handling this compound and morpholine, as they are irritants.

-

Ensure all fittings in the flow system are rated for the intended pressure and temperature to prevent leaks.[13] A pressure shield is recommended.

References

- 1. Everything You Need to Know About 3,4-Difluoro Nitrobenzene [aprainnovative.in]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. vapourtec.com [vapourtec.com]

- 4. The synthesis of APIs using continuous flow chemistry| Article | Dr.Reddy's [api.drreddys.com]

- 5. Continuous Flow Synthesis of Anticancer Drugs [mdpi.com]

- 6. Continuous API manufacturing: flow chemistry and the pharmaceutical sector - Chemical Industry Journal [chemicalindustryjournal.co.uk]

- 7. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. The assembly and use of continuous flow systems for chemical synthesis | Springer Nature Experiments [experiments.springernature.com]

Application Note and Protocol: Synthesis of 3,4-Difluoronitrobenzene via Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the synthesis of 3,4-difluoronitrobenzene through the fluorination of 3-chloro-4-fluoronitrobenzene (B104753). The described methodology is based on the Halex process, a robust and widely used nucleophilic aromatic substitution (SNAr) reaction for the industrial production of fluoroaromatic compounds.[1][2][3][4] This protocol outlines the necessary reagents, equipment, and step-by-step instructions for the reaction, work-up, and purification of the final product. Additionally, a summary of various reported reaction conditions and corresponding yields is presented for comparative analysis.

Introduction

Fluorinated aromatic compounds are of significant interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability and bioavailability.[2] The Halex reaction provides an efficient pathway for the introduction of fluorine into electron-deficient aromatic systems by displacing a halide, typically chloride, with a fluoride (B91410) ion.[2][3] The reaction is generally carried out at elevated temperatures in a polar aprotic solvent using an alkali metal fluoride as the fluorine source.[1][3] In the synthesis of this compound, the nitro group activates the aromatic ring towards nucleophilic attack, facilitating the substitution of the chlorine atom.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Data Summary

The following table summarizes various reported conditions for the fluorination of 3-chloro-4-fluoronitrobenzene.

| Starting Material | Fluorinating Agent | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-chloro-4-fluoronitrobenzene | Potassium Fluoride | Tetramethylenesulfone | - | 230 | 16 | 10.3 | [5] |

| 3,4-dichloronitrobenzene | Potassium Fluoride | Tetramethylene sulphone | Methyl-trioctyl-ammonium chloride, AlCl₃ | Not specified | 3 | 85 (for 3-chloro-4-fluoronitrobenzene) | [6] |

| 3,4-dichloronitrobenzene | Cesium Fluoride | - | Distearyldimethylammonium chloride | 180 | 4 | >70 (conversion to 3-chloro-4-fluoronitrobenzene) | [7] |

| 3,4-dichloronitrobenzene | Potassium Fluoride | Sulpholane | - | 240 | 24 | 68.8 (for 3-chloro-4-fluoronitrobenzene) | [8] |

| 4-chloro-3-fluoronitrobenzene | Alkali metal fluoride | Toluene/Sulfolane | - | 220 | 5 | 86 | [9] |

Detailed Experimental Protocol

This protocol is a representative procedure synthesized from established methods.

Materials and Equipment:

-

3-chloro-4-fluoronitrobenzene

-

Anhydrous potassium fluoride (KF)

-

Tetramethylenesulfone (Sulfolane)

-

Methylene (B1212753) chloride

-

Round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Distillation apparatus (for vacuum distillation)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine 3-chloro-4-fluoronitrobenzene and anhydrous potassium fluoride in a suitable molar ratio (e.g., 1:1.5). Add a sufficient volume of tetramethylenesulfone to ensure effective stirring.

-

Reaction: Heat the mixture with vigorous stirring to a temperature of approximately 230°C.[5] Maintain this temperature for 16 hours, monitoring the reaction progress by a suitable analytical method such as gas chromatography (GC) if available.

-

Cooling and Filtration: After the reaction is complete, cool the mixture to approximately 110°C.[5] Filter the hot solution to remove the precipitated potassium chloride and any unreacted potassium fluoride.

-

Extraction: Wash the solid residue with methylene chloride and combine the filtrates.[5]

-

Purification: Purify the combined filtrates by distillation. The product, this compound, can be obtained by vacuum distillation (boiling point of 54°C at 1 mbar).[5]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

This reaction should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

The reagents and product are toxic and should be handled with care.

-

The reaction is conducted at high temperatures, and appropriate precautions should be taken to avoid burns.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

References

- 1. Halex process - Wikipedia [en.wikipedia.org]

- 2. gchemglobal.com [gchemglobal.com]

- 3. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 4. chemtube3d.com [chemtube3d.com]

- 5. prepchem.com [prepchem.com]

- 6. prepchem.com [prepchem.com]

- 7. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]

- 8. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]

- 9. JPS63156756A - Production of this compound - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Difluoronitrobenzene

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Difluoronitrobenzene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the widely used nitration of 1,2-difluorobenzene (B135520).

| Issue | Potential Cause | Recommended Solution |

| Low or No Product Yield | 1. Inadequate strength of the nitrating agent.[1] 2. Reaction temperature is too low.[1] 3. Insufficient reaction time.[1] 4. Inefficient workup and extraction. | 1. Ensure the use of concentrated (98%) sulfuric acid and concentrated (70%) nitric acid. The presence of excess water can hinder the formation of the nitronium ion.[2] 2. Carefully monitor and control the reaction temperature. While initial cooling is necessary, the reaction may require warming to proceed to completion.[3] 3. Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] 4. Optimize the extraction process. Use a suitable organic solvent like diethyl ether or dichloromethane (B109758) and perform multiple extractions.[3] If emulsions form, add a small amount of brine to help break them.[1] |

| Formation of Multiple Products (Isomers/Dinitro compounds) | 1. Reaction temperature is too high.[1] 2. Reaction time is too long.[1] 3. Incorrect ratio of nitrating acids. | 1. Maintain strict temperature control, especially during the addition of 1,2-difluorobenzene. A slight exotherm should be managed with cooling.[3] High temperatures can lead to the formation of dinitro-isomers. 2. Monitor the reaction closely and quench it once the starting material is consumed to prevent over-nitration.[1] 3. Use the recommended ratio of sulfuric acid to nitric acid to ensure the selective formation of the desired product. |

| Product is a Dark Oil or Tar | 1. Over-nitration or oxidation due to high temperatures.[1] 2. Presence of impurities in the starting material. | 1. Strictly adhere to the recommended temperature profile for the reaction.[1] 2. Ensure the purity of the 1,2-difluorobenzene before starting the reaction. |

| Difficulty in Isolating the Product | 1. Incomplete reaction leading to a mixture. 2. Emulsion formation during the workup process.[1] | 1. Monitor the reaction to ensure it has gone to completion before initiating the workup.[1] 2. During the aqueous workup, the addition of brine can help to break up any emulsions that may have formed.[1] |

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most common laboratory-scale synthesis is the nitration of 1,2-difluorobenzene.[4][5] This electrophilic aromatic substitution reaction utilizes a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to selectively yield the this compound isomer.[4]

Q2: Why is temperature control so critical in this synthesis?

A2: Temperature control is crucial for several reasons. Firstly, the nitration reaction is exothermic.[3] Uncontrolled temperature can lead to an increased rate of reaction and the formation of unwanted byproducts, such as dinitro compounds or other isomers.[1] Secondly, high temperatures can cause the decomposition of the starting material or the product, resulting in a lower yield and the formation of tarry substances.[1]

Q3: My yield is consistently low. What are the first things I should check?

A3: If you are experiencing low yields, first verify the quality and concentration of your reagents, particularly the nitric and sulfuric acids. The presence of water can significantly reduce the efficacy of the nitrating mixture.[2] Next, review your reaction time and temperature to ensure the reaction is proceeding to completion without significant byproduct formation. Finally, assess your workup procedure for efficiency, ensuring complete extraction of the product and minimal loss during washing and purification steps.[1]

Q4: Are there alternative synthesis routes to nitration?

A4: Yes, particularly on an industrial scale, halogen exchange (Halex) reactions are employed. This can involve reacting compounds like 3-chloro-4-fluoronitrobenzene (B104753) or 3,4-dichloronitrobenzene (B32671) with a fluoride (B91410) source, such as potassium fluoride, often in the presence of a phase transfer catalyst and at elevated temperatures.[6][7]

Q5: How can I purify the crude this compound?

A5: After the workup, which typically involves extraction and washing with water and a mild base like sodium carbonate to neutralize residual acids, the crude product can be purified.[3] Common purification methods include vacuum distillation or Kugelrohr distillation.[3]